Pentane-3-thiol

Catalog No.
S3343122
CAS No.
616-31-9
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentane-3-thiol

CAS Number

616-31-9

Product Name

Pentane-3-thiol

IUPAC Name

pentane-3-thiol

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3

InChI Key

WICKAMSPKJXSGN-UHFFFAOYSA-N

SMILES

CCC(CC)S

Solubility

Very Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CCC(CC)S

Thiols like Pentane-3-thiol are known for their strong odors and are often used in the creation of fragrances or as odorants. They also play a role in the field of materials science for the creation of self-assembled monolayers on gold, silver, and copper surfaces. These monolayers can be used to create specific surface properties, such as hydrophobicity or electrical conductivity.

In the field of biochemistry, thiols are important in the function of enzymes and proteins. They can form disulfide bonds, which help to stabilize the three-dimensional structures of proteins.

Pentane-3-thiol, also known as 3-pentanethiol, is an organic compound with the molecular formula C₅H₁₂S. It consists of five carbon atoms, twelve hydrogen atoms, and one sulfur atom, resulting in a molecular weight of approximately 104.21 g/mol . The compound features a thiol group (-SH) attached to the third carbon of a pentane chain, which contributes to its distinctive properties and reactivity. The chemical structure can be represented by the SMILES notation "CCC(S)CC" and the InChI key "WICKAMSPKJXSGN-UHFFFAOYSA-N" .

3-Pentanethiol has a strong unpleasant odor and can be irritating to the eyes and respiratory system. Limited data exists on its specific toxicity, but due to its functional group, it is likely flammable and should be handled with appropriate safety precautions [].

Future Research Directions

  • The role of 3-pentanethiol in flavor perception and its contribution to the overall aroma profile of food products needs further investigation.
  • Understanding the interaction of 3-pentanethiol with other food components and its potential impact on flavor stability could be a valuable area of research.
  • Exploring the potential applications of 3-pentanethiol in other scientific fields, such as material science or medicinal chemistry, could be an interesting avenue for future studies.
Typical of thiols, including:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids.
  • Substitution Reactions: Pentane-3-thiol can react with alkyl halides to form thioethers.
  • Esterification: It can react with carboxylic acids to form thioesters.

The presence of the sulfur atom allows for nucleophilic attack in various organic synthesis reactions .

Pentane-3-thiol exhibits biological activity that is significant in several contexts:

  • Odorant Properties: It is known for its strong odor, often described as similar to that of garlic or skunk, which can be detected at very low concentrations. This characteristic makes it useful as a warning agent in natural gas .
  • Potential Antimicrobial Activity: Some studies suggest that thiols may possess antimicrobial properties, although specific research on pentane-3-thiol is limited .

Several methods exist for synthesizing pentane-3-thiol:

  • Alkylation of Thiolates: Reacting sodium thiolate with an appropriate alkyl halide.
  • Reduction of Thioesters: Thioesters can be reduced to yield thiols.
  • From Alcohols: Alcohols can be converted into thiols using reagents like phosphorus trichloride followed by reaction with sodium sulfide .

Pentane-3-thiol has various applications:

  • Flavoring Agent: Due to its strong odor, it is used in food flavorings and fragrances.
  • Chemical Intermediate: It serves as a building block in the synthesis of other organic compounds.
  • Detection Agent: Its potent smell makes it useful as an odorant in natural gas to indicate leaks .

Pentane-3-thiol shares structural similarities with other thiols. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Pentane-1-thiolC₅H₁₂SThiol group at terminal carbon; less pungent odor
Pentane-2-thiolC₅H₁₂SThiol group at the second carbon; slightly different odor profile
1-HexanethiolC₆H₁₄SLonger carbon chain; stronger odor
2-MethylpentanethiolC₆H₁₄SBranching affects odor; similar reactivity

Pentane-3-thiol is unique due to its specific position of the thiol group, which influences both its chemical reactivity and sensory characteristics compared to these similar compounds .

Reductive Sulfidation Strategies for Thiol Functionalization

Reductive sulfidation (RS) represents a cornerstone in thiol synthesis, involving the conversion of carbonyl groups into thiols through sequential thionation and reduction steps. The chemical RS protocol typically employs sulfur donors such as phosphorus decasulfide ($$ \text{P}4\text{S}{10} $$) or Lawesson’s reagent to facilitate the S/O exchange at the carbonyl carbon. For pentane-3-thiol synthesis, this process begins with the thionation of 3-pentanone ($$ \text{CH}3\text{CH}2\text{COCH}2\text{CH}3 $$) to form the corresponding thione intermediate ($$ \text{CH}3\text{CH}2\text{CSCH}2\text{CH}3 $$), followed by reduction to yield the final thiol.

The efficiency of this two-step process hinges on the electronic and structural properties of the carbonyl substrate. Density functional theory (DFT) calculations reveal that electron-withdrawing groups (EWGs) stabilize the thioketyl radical anion intermediate formed during the reduction step, thereby accelerating the reaction. For aliphatic ketones like 3-pentanone, which lack aromatic or EWG substituents, the thionation step often requires stringent conditions. For example, $$ \text{P}4\text{S}{10} $$ in acetonitrile at room temperature achieves partial conversion to the thione, while elevated temperatures or polar solvents like pyridine may enhance reactivity.

Intriguingly, certain substrates bypass the reduction step entirely under specific conditions. In the case of chlordecone, a chlorinated pesticide, treatment with $$ \text{P}4\text{S}{10} $$ directly yields the corresponding thiol without requiring additional reductants. This phenomenon is attributed to the stabilization of the thioketyl radical through delocalization of the unpaired electron across the molecule’s conjugated system. For simpler substrates like 3-pentanone, however, the reduction step remains indispensable, necessitating agents such as sodium borohydride ($$ \text{NaBH}4 $$) or lithium aluminum hydride ($$ \text{LiAlH}4 $$) to complete the transformation.

Comparative Analysis of Sulfur Donors

Sulfur DonorReaction ConditionsSubstrate ScopeThiol Yield (%)
$$ \text{P}4\text{S}{10} $$Room temperature, acetonitrileAldehydes, cyclic ketones40–75
Lawesson’s reagentMechanochemical ball-millingLactams, aromatic ketones55–85

Microbiological versus Chemical Approaches in Carbonyl-to-Thiol Conversion

Microbiological RS, exemplified by the sulfate-reducing bacterium Desulfovibrio sp.86, offers an alternative route for thiol synthesis. Unlike chemical methods, this approach directly converts carbonyl compounds into thiols without detectable thione intermediates. The bacterium’s enzymatic machinery facilitates the reduction of 3-pentanone to pentane-3-thiol via a proposed hydride transfer mechanism, bypassing the need for exogenous reductants.

Substrate selectivity differs markedly between chemical and microbiological RS. Desulfovibrio sp.86 preferentially transforms aldehydes and ketones with EWGs or conjugated π-systems, whereas chemical RS with $$ \text{P}4\text{S}{10} $$ exhibits broader versatility. For instance, benzaldehyde undergoes efficient biotransformation to benzylthiol, while aliphatic ketones like 3-pentanone require prolonged incubation periods. This divergence underscores the role of bacterial metabolism in dictating substrate compatibility, as growth-coupled reactions favor energy-yielding transformations.

Mechanistic Contrasts

  • Chemical RS: Proceeds via a radical-mediated pathway, where single-electron transfer to the thione generates a thioketyl radical anion, subsequently protonated to form the thiol.
  • Microbiological RS: Likely involves NAD(P)H-dependent reductases that directly reduce the carbonyl group to a thiol, though the exact enzymes remain uncharacterized.

Optimization of Lithium Aluminum Hydride-Mediated Thioacetate Reduction

While the provided sources emphasize $$ \text{NaBH}4 $$-driven reductions, lithium aluminum hydride ($$ \text{LiAlH}4 $$) offers a viable alternative for thioacetate reduction due to its superior reducing power. In a hypothetical optimization framework, $$ \text{LiAlH}4 $$ could reduce thioacetate intermediates (e.g., $$ \text{CH}3\text{CH}2\text{COSAcCH}2\text{CH}_3 $$) to pentane-3-thiol under anhydrous conditions. Key parameters for optimization include:

  • Solvent Selection: Ethers like tetrahydrofuran (THF) or diethyl ether enhance $$ \text{LiAlH}_4 $$ reactivity by stabilizing the alkoxyaluminate intermediate.
  • Temperature Control: Exothermic reductions necessitate temperatures below 0°C to prevent side reactions such as over-reduction or desulfurization.
  • Stoichiometry: A 2:1 molar ratio of $$ \text{LiAlH}_4 $$ to thioacetate ensures complete conversion, as each hydride ion participates in the cleavage of the thioester bond.

Although direct experimental data for pentane-3-thiol synthesis via this route are absent in the provided sources, analogous systems suggest that $$ \text{LiAlH}_4 $$ could achieve yields exceeding 80% under optimized conditions.

Physical Description

Clear to pale yellow liquid; Fruity roasted savoury aroma

XLogP3

2.4

Boiling Point

105.0 °C

Density

0.825-0.830 (20°)

Melting Point

-110.8 °C

UNII

43Q9692OIT

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (83.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

616-31-9

Wikipedia

3-pentanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-19

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